molecular formula C7H5BrF2OS B13523813 1-(4-Bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one

1-(4-Bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one

Katalognummer: B13523813
Molekulargewicht: 255.08 g/mol
InChI-Schlüssel: CFCHZEAMAMBLTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one is an organic compound that features a thiophene ring substituted with bromine and methyl groups, and a difluoroethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The process is optimized for yield and purity, often involving purification techniques such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted thiophenes, while oxidation can lead to sulfoxides or sulfones.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The bromine and difluoroethanone groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-Bromothiophen-2-yl)-2,2-difluoroethan-1-one
  • 1-(4-Bromo-5-methylthiophen-2-yl)methylene-2-(perfluorophenyl)hydrazine

Uniqueness: 1-(4-Bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one is unique due to the presence of both bromine and difluoroethanone groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications .

Eigenschaften

Molekularformel

C7H5BrF2OS

Molekulargewicht

255.08 g/mol

IUPAC-Name

1-(4-bromo-5-methylthiophen-2-yl)-2,2-difluoroethanone

InChI

InChI=1S/C7H5BrF2OS/c1-3-4(8)2-5(12-3)6(11)7(9)10/h2,7H,1H3

InChI-Schlüssel

CFCHZEAMAMBLTE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(S1)C(=O)C(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.